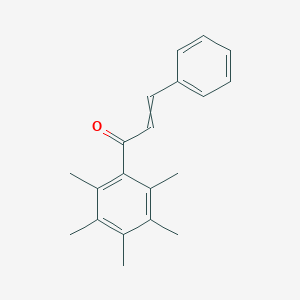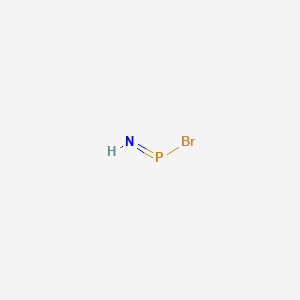
Bromo(imino)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(imino)phosphane is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, an imino group, and a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(imino)phosphane can be synthesized through several methods. One common approach involves the reaction of a halogenophosphine with an organometallic reagent. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be used to synthesize various phosphines . Another method involves the use of organolithium compounds, which are commonly employed for the synthesis of phosphines through halogen-lithium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(imino)phosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, Grignard reagents are often used in the synthesis of phosphines, while organolithium compounds are used for halogen-lithium exchange reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions may yield various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Bromo(imino)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. It is also employed in the synthesis of new phosphines and phosphine derivatives.
Wirkmechanismus
The mechanism of action of bromo(imino)phosphane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of phosphate-recognizing enzymes by forming covalent bonds with active site residues . This interaction can modulate signal transduction pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Bromo(imino)phosphane can be compared with other similar compounds, such as:
Chlorophosphines: These compounds contain a chlorine atom instead of a bromine atom.
Iminophosphoranes: These compounds contain an imino group and a phosphorane group.
Phosphine oxides: These compounds contain a phosphine group and an oxygen atom.
This compound is unique due to its specific combination of a bromine atom, an imino group, and a phosphane group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
120906-56-1 |
|---|---|
Molekularformel |
BrHNP |
Molekulargewicht |
125.89 g/mol |
IUPAC-Name |
bromo(imino)phosphane |
InChI |
InChI=1S/BrHNP/c1-3-2/h2H |
InChI-Schlüssel |
BUEGCOVVUQIWSP-UHFFFAOYSA-N |
Kanonische SMILES |
N=PBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
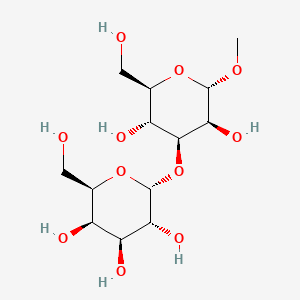
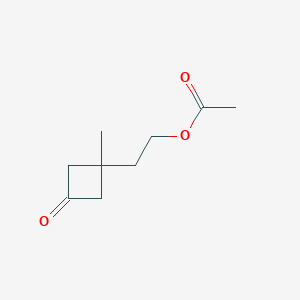

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


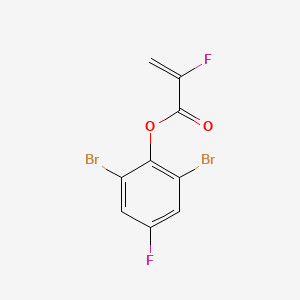
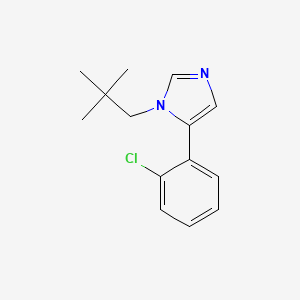
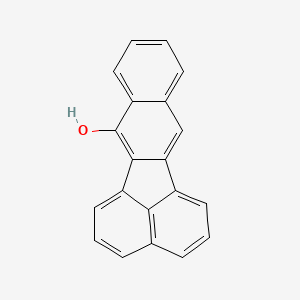
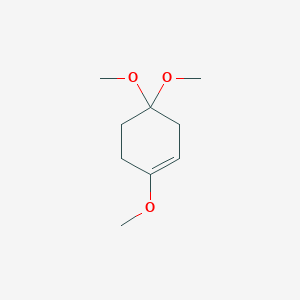
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
